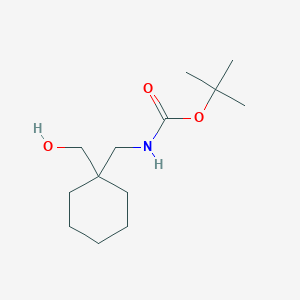

N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes. The Boc group is widely used due to its stability under basic and nucleophilic conditions and its ease of removal under mild acidic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as dimethylaminopyridine (DMAP) or sodium hydroxide (NaOH). The reaction is carried out at room temperature and yields the Boc-protected amine in high purity .

Industrial Production Methods

Industrial production of Boc-protected amines often employs continuous flow reactors with solid acid catalysts to enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in tetrahydrofuran (THF) solvent allows for high yields of Boc-protected amines with short residence times .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The Boc group can be removed under mild acidic conditions.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.

Substitution: Various nucleophiles can be used to substitute the hydroxymethyl group under appropriate conditions

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of the free amine.

Substitution: Formation of substituted cyclohexanemethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine is used extensively in scientific research, including:

Chemistry: As a protected amine in multi-step organic syntheses.

Biology: In the synthesis of peptide and protein analogs.

Medicine: As an intermediate in the synthesis of pharmaceuticals.

Industry: In the production of fine chemicals and advanced materials

Wirkmechanismus

The mechanism of action of N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine under various reaction conditions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Cbz-1-(hydroxymethyl)-1-cyclohexanemethanamine: Uses a benzyl carbamate (Cbz) protecting group.

N-Fmoc-1-(hydroxymethyl)-1-cyclohexanemethanamine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine is unique due to the stability of the Boc group under basic and nucleophilic conditions and its ease of removal under mild acidic conditions. This makes it highly versatile and widely used in various synthetic applications .

Biologische Aktivität

N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility. The hydroxymethyl group contributes to its reactivity, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. The compound's mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Potential

The compound has also been investigated for anticancer activity. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, it appears to influence Bcl-2 family proteins, which are critical regulators of apoptosis. This effect was observed in vitro using several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit key enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

- Cell Cycle Arrest : Studies have indicated that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing cancer cell proliferation.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings support the compound's potential as a novel antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Apoptosis Induction in Cancer Cells

A series of experiments were conducted on human breast cancer cell lines (MCF-7). Treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups. Flow cytometry analysis revealed that approximately 40% of treated cells underwent apoptosis after 48 hours of exposure.

Eigenschaften

IUPAC Name |

tert-butyl N-[[1-(hydroxymethyl)cyclohexyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-13(10-15)7-5-4-6-8-13/h15H,4-10H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTUOQOPVFFWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCCC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.